
6-Bromo-3-hydroxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-hydroxypicolinamide is a chemical compound with the molecular formula C6H5BrN2O2. It is a derivative of picolinamide, where the bromine atom is substituted at the sixth position and a hydroxyl group is attached to the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3-hydroxypicolinamide can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypicolinamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxypicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-hydroxypicolinamide, while oxidation can produce 6-bromo-3-pyridinecarboxaldehyde .
Scientific Research Applications
6-Bromo-3-hydroxypicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxypicolinamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypicolinamide: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
6-Bromo-3-methylpicolinamide: Similar structure but with a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
6-Bromo-3-chloropicolinamide: Contains a chlorine atom instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
6-Bromo-3-hydroxypicolinamide is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for various chemical modifications. This dual functionality allows for a broader range of applications in synthesis and research compared to its analogs .
Properties
CAS No. |
188923-77-5 |
|---|---|
Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
6-bromo-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3(10)5(9-4)6(8)11/h1-2,10H,(H2,8,11) |
InChI Key |
OLMQCQCXXHPXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)
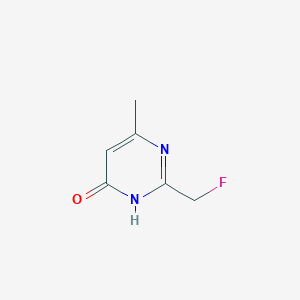


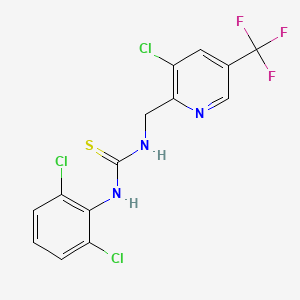


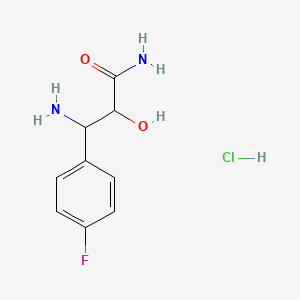
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)

![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)
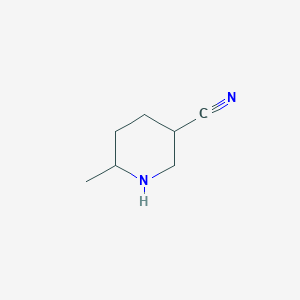
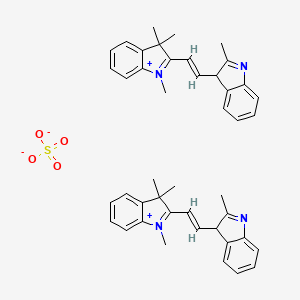
![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
